(6-(Dimethylamino)pyridin-2-yl)methanol
Description
(6-(Dimethylamino)pyridin-2-yl)methanol is a pyridine derivative featuring a dimethylamino (-N(CH₃)₂) substituent at the 6-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring. The dimethylamino group is a strong electron-donating substituent, enhancing the basicity of the pyridine nitrogen and improving solubility in polar solvents. This compound is widely utilized in medicinal chemistry and organic synthesis as a precursor or intermediate, particularly in the development of receptor-targeted molecules (e.g., cannabinoid receptor modulators) .
Structure
2D Structure
Properties
IUPAC Name |
[6-(dimethylamino)pyridin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-10(2)8-5-3-4-7(6-11)9-8/h3-5,11H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNLHIYJOSNQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679096 | |
| Record name | [6-(Dimethylamino)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
215869-78-6 | |
| Record name | 6-(Dimethylamino)-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=215869-78-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-(Dimethylamino)pyridin-2-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(dimethylamino)pyridin-2-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
(6-(Dimethylamino)pyridin-2-yl)methanol is an organic compound characterized by a pyridine ring with a dimethylamino group and a hydroxymethyl group. Its molecular formula is with a molecular weight of approximately 152.19 g/mol. The unique arrangement of its functional groups influences its biological properties and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity, particularly in the modulation of various enzyme systems and potential therapeutic applications in treating disorders such as cancer, diabetes, and neurodegenerative diseases.
- Enzyme Modulation : This compound has been identified as a modulator of pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis. Modulating PKM2 activity can influence metabolic pathways relevant to cancer and other metabolic disorders .
- Acetylcholinesterase Reactivation : Similar compounds have shown the ability to reactivate acetylcholinesterase (AChE), which is crucial in treating nerve agent poisoning and certain neurodegenerative conditions .
- Antimicrobial Properties : There are indications that compounds structurally related to this compound possess antibacterial activity against various strains of bacteria, including multidrug-resistant strains .
Research Findings
Recent studies have highlighted the biological activities associated with this compound and related compounds:
Case Studies
- Cancer Treatment : In vitro studies have shown that this compound can inhibit tumor cell proliferation by modulating glycolytic pathways through PKM2 . This modulation leads to an accumulation of upstream glycolytic intermediates, which may enhance lipid and nucleic acid synthesis necessary for tumor growth.
- Neuroprotection : Research into related compounds indicates potential neuroprotective effects through AChE reactivation, which could be beneficial in conditions such as Alzheimer's disease .
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound displayed significant antibacterial activity against resistant strains, highlighting its potential use in treating infections where conventional antibiotics fail .
Scientific Research Applications
Medicinal Chemistry
(6-(Dimethylamino)pyridin-2-yl)methanol has garnered attention for its potential in drug development. Its structural similarities to other biologically active compounds suggest it may serve as a lead compound in the design of new pharmaceuticals.
Case Studies
- Pyruvate Kinase Modulation : Research indicates that this compound can modulate the activity of pyruvate kinase M2 (PKM2), an enzyme involved in glycolysis. PKM2 is often overexpressed in cancer cells, making it a target for cancer therapy. Compounds that inhibit PKM2 can potentially reduce tumor growth and proliferation, indicating that this compound may play a role in cancer treatment strategies .
- Diabetic Conditions : The modulation of PKM2 activity also presents therapeutic avenues for metabolic disorders such as diabetes and obesity. By influencing glycolytic pathways, this compound could help manage blood glucose levels in diabetic patients .
Organic Synthesis
The compound's reactivity allows it to be used as an intermediate in various organic synthesis processes. Its ability to participate in nucleophilic catalysis makes it valuable for developing new synthetic methodologies.
Applications
- Catalysis : The dimethylamino group can act as an electron donor, enhancing the nucleophilicity of the pyridine nitrogen. This property facilitates various reaction mechanisms, including hydrogen bonding studies and the synthesis of more complex organic molecules .
Material Science
In material science, this compound's structure can be utilized to develop new materials with specific functionalities.
Potential Uses
- Surface Interactions : The presence of the amine group allows for interactions with different surfaces, which could be beneficial in creating coatings or surface treatments that require specific chemical properties .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Physicochemical Properties
The electronic and steric properties of substituents on the pyridine ring significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:
Table 1: Comparison of Substituent Effects
Key Observations :
- Electronic Effects: The dimethylamino group increases electron density at the pyridine nitrogen, enhancing nucleophilicity and hydrogen-bonding capacity compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups .
- Solubility: Dimethylamino and pyrrolidinyl substituents improve water solubility due to their polar nature, whereas trifluoromethyl groups enhance lipophilicity .
Stability and Reactivity
- Dimethylamino Derivative: Prone to oxidation at the amine group under acidic conditions, requiring inert atmospheres for long-term storage .
- Trifluoromethyl Analog : High stability due to the robust C-F bonds, making it suitable for harsh reaction conditions .
- Hydroxymethyl Group : Common across all analogs; participates in esterification, etherification, and oxidation reactions .
Preparation Methods
Starting Materials and Protection Strategies
- Starting from 2,6-dichloropyridine or 2,6-pyridine dicarboxylic acid derivatives : The 2-position is functionalized first, often by converting to an aldehyde or protected alcohol derivative.
- Use of 1,3-dioxolane protecting groups at the 6-position to mask reactive aldehyde or hydroxyl groups during subsequent steps.
- Trimethylsilyl (TMS) protection of hydroxymethyl groups is also employed to stabilize intermediates.
Introduction of the Hydroxymethyl Group at the 2-Position
- The 2-position is functionalized by converting a 2-chloro or 2-formyl pyridine intermediate to the corresponding hydroxymethyl derivative.
- For example, the hydrolysis of acetals or dioxolane derivatives under acidic conditions yields the aldehyde, which is then reduced to the primary alcohol.
- Oxidation of the primary alcohol back to aldehyde can be done using activated manganese dioxide in halogenated solvents like chloroform.
Installation of the Dimethylamino Group at the 6-Position
- The dimethylamino group is introduced via nucleophilic substitution or palladium-catalyzed amination reactions.
- For instance, trifluoromethanesulfonic acid esters of the pyridine derivative can be reacted with dimethylamine under reflux in polar solvents to afford the 6-(dimethylamino) substitution.
- Palladium-catalyzed cross-coupling reactions with amines have also been reported, using tetrakis(triphenylphosphine)palladium as catalyst under nitrogen atmosphere.
General Synthetic Sequence Example
| Step | Intermediate | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | 2-chloro-6-(protected hydroxymethyl)pyridine | Protection with 2-trimethylsilanyl-ethoxymethoxymethyl groups | Protects hydroxymethyl during amination |
| 2 | 2-benzyloxy-6-(protected hydroxymethyl)pyridine | Benzyl alcohol, sodium hydride, DMF at 0°C | Introduces benzyloxy substituent |
| 3 | 6-(protected hydroxymethyl)pyridin-2-ol | Acidic hydrolysis | Removes protecting groups to reveal hydroxyl |
| 4 | 6-(dimethylamino)pyridin-2-yl)methanol | Reaction with dimethylamine or palladium-catalyzed amination | Final substitution step |
Detailed Research Findings and Reaction Conditions
- Reaction Temperatures : Most substitution and protection reactions are conducted between 0°C and reflux temperatures (70–120°C), depending on the step.
- Solvents : Polar aprotic solvents like N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and dichloromethane (DCM) are commonly used.
- Catalysts and Bases : Sodium hydride is used for deprotonation in alkoxylation steps; palladium catalysts facilitate amination.
- Purification : Organic phases are typically washed with water, dried over magnesium sulfate, filtered, and solvents evaporated. Final products are isolated by chromatography or distillation under reduced pressure.
- Protection/Deprotection : Trimethylsilyl and dioxolane protecting groups are stable under basic and neutral conditions but cleaved under acidic conditions.
Summary Table of Key Preparation Steps
| Preparation Stage | Reagents/Conditions | Purpose | Outcome |
|---|---|---|---|
| Protection of hydroxymethyl | 2-trimethylsilanyl-ethoxymethoxymethyl, sodium hydride, DMF, 0°C | Protect hydroxyl group | Stable intermediate for further reactions |
| Amination at 6-position | Dimethylamine, polar solvents, 70–120°C or Pd catalyst, triflate ester, reflux | Introduce dimethylamino group | Formation of 6-(dimethylamino) substituent |
| Hydrolysis of protecting groups | Acidic aqueous workup | Remove protecting groups | Free hydroxymethyl group |
| Oxidation/reduction | MnO2 oxidation or NaBH4 reduction | Functional group interconversion | Aldehyde or alcohol as needed |
Notes on Methodological Variations
- Some methods utilize trifluoromethanesulfonic acid esters as activated intermediates for amination.
- Alternative routes involve hydrazine hydrate for ring transformations or intermediate modifications.
- Reaction times vary from 30 minutes to several hours depending on step and temperature.
- The choice of protecting groups and solvents is critical for yield and purity.
Q & A
Basic: What are the common synthetic routes for (6-(Dimethylamino)pyridin-2-yl)methanol, and what key reaction conditions influence yield and purity?
The synthesis typically involves introducing the dimethylamino group onto a pyridine ring followed by hydroxymethylation. A nucleophilic substitution reaction using dimethylamine under basic conditions (e.g., NaOH) with a halogenated pyridine precursor (e.g., 6-chloropyridin-2-ylmethanol) is a common approach. Reaction temperature (60–80°C) and solvent choice (e.g., DMSO or ethanol) significantly impact yield. Purification via column chromatography or recrystallization ensures high purity .
Basic: How can the structure of this compound be confirmed using spectroscopic and crystallographic techniques?
- NMR : H and C NMR identify proton environments (e.g., dimethylamino protons at δ 2.8–3.2 ppm) and carbon backbone.
- X-ray crystallography : Resolves spatial arrangement, as demonstrated in similar pyridine derivatives (e.g., ’s hydrogen-bonded crystal structure).
- Mass spectrometry (MS) : Confirms molecular weight (e.g., [M+H] at m/z 167.1).
- IR spectroscopy : Detects O-H (3200–3600 cm) and C-N (1250–1350 cm) stretches .
Advanced: What strategies are effective in optimizing enantiomeric excess during the asymmetric synthesis of chiral derivatives?
Enantioselective reduction of ketone precursors (e.g., using chiral catalysts like BINAP-Ru complexes) or microbial bioreduction (e.g., Leuconostoc pseudomesenteroides N13, as in ) can achieve >90% ee. Kinetic resolution via lipase-catalyzed esterification is another method. Reaction parameters (pH, temperature, co-solvents) must be optimized using statistical models like inscribed design-focused multi-response nonlinear programming .
Advanced: How does the dimethylamino group influence reactivity in nucleophilic substitution or coordination chemistry?
The dimethylamino group is electron-donating, activating the pyridine ring for electrophilic substitution at specific positions (e.g., para to the amino group). In coordination chemistry, it acts as a weak-field ligand, forming complexes with transition metals (e.g., Cu, Fe), which are studied for catalytic applications. Comparative studies with methyl or halogen substituents ( ) highlight its role in modulating electronic and steric effects .
Basic: What are the recommended storage conditions to ensure stability?
Store under inert atmosphere (N/Ar) at 2–8°C in amber vials to prevent oxidation and photodegradation. Stability is comparable to analogs like (6-methylpyridin-2-yl)methanol ( ), but the dimethylamino group increases hygroscopicity, necessitating desiccants .
Advanced: How can computational methods predict regioselectivity in electrophilic substitution reactions?
Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Retrosynthesis tools like Template_relevance Reaxys () predict feasible pathways. For example, electrophilic attack on the pyridine ring is favored at the 4-position due to electron-donating effects of the dimethylamino group .
Basic: What analytical techniques quantify this compound in complex mixtures?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate it from impurities.
- LC-MS : Combines retention time with mass accuracy for identification in biological matrices.
- GC-MS : Suitable for volatile derivatives (e.g., silylated forms) .
Advanced: What contradictions exist in biological activity data, and how can they be addressed?
Discrepancies in antimicrobial or anticancer activity across studies (e.g., in vitro vs. in vivo) may arise from bioavailability differences or metabolite interference. Methodological solutions include:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
